![molecular formula C10H19ClO2 B14346088 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane CAS No. 90499-25-5](/img/structure/B14346088.png)
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane is an organic compound that belongs to the class of chlorinated ethers. This compound is characterized by the presence of a chloro group, an allyl ether, and a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane typically involves the reaction of 3-chloro-1,2-propanediol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol is replaced by the allyl group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Alcohols.
Substitution: Corresponding substituted products like amines or thiols.
Scientific Research Applications
1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Properties
CAS No. |
90499-25-5 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-(3-chloro-2-prop-2-enoxypropoxy)butane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-7-12-9-10(8-11)13-6-4-2/h4,10H,2-3,5-9H2,1H3 |
InChI Key |
YKMAJKMDTCDMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CCl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


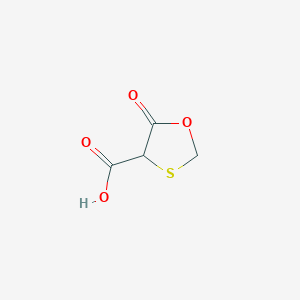
![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
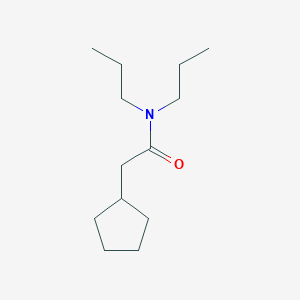
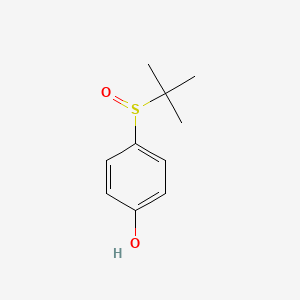
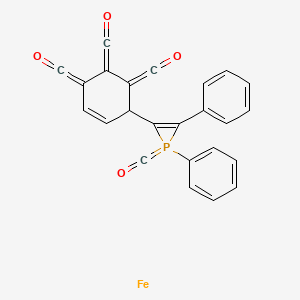


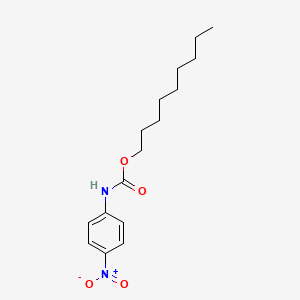
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
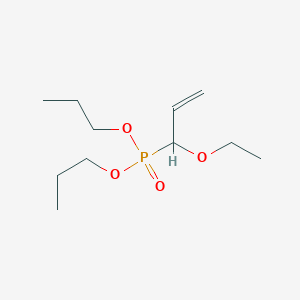

![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
